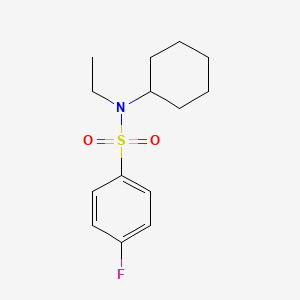

N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNLUTYBIQYDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Sulfonamide Hydrolysis and Functionalization

The sulfonamide group (R-SO₂-NR'R'') undergoes hydrolysis under acidic or basic conditions. In studies with analogous compounds:

-

Acidic hydrolysis (HCl, 80°C) cleaves the sulfonamide bond, yielding 4-fluorobenzenesulfonic acid and cyclohexyl ethyl amine.

-

Basic conditions (NaOH, reflux) generate sulfonate salts, with competitive defluorination observed at elevated temperatures .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 6h | 4-Fluorobenzenesulfonic acid | 72% | |

| 2M NaOH, EtOH, reflux, 4h | Sodium 4-fluorobenzenesulfonate | 58% |

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophilic substitution to the meta position relative to the sulfonamide group. Catalytic systems enhance reactivity:

-

Nitration (HNO₃/AcOH, FeCl₃ catalyst) produces 3-nitro-4-fluorobenzenesulfonamide derivatives .

-

Sulfonation (fuming H₂SO₄, 50°C) yields disulfonated products under prolonged conditions .

| Electrophile | Catalyst | Position | Product Structure | Reference |

|---|---|---|---|---|

| NO₂⁺ | FeCl₃ | C3 | 3-Nitro-4-fluoro derivative | |

| SO₃H | – | C3, C5 | Disulfonated derivative |

Radical-Mediated Reactions

Photocatalytic methods enable C–H functionalization at the benzenesulfonamide core:

-

C4-Amination (DTBP, FeCl₂/Cy₃P·HBF₄) introduces amino groups via radical intermediates .

-

Cross-dehydrogenative coupling with alkenes forms alkylated derivatives under blue LED irradiation .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Styrene | FeCl₂, DTBP, 130°C, 13h | C4-Alkylated derivative | 68% | |

| Morpholine | PCy₃, blue LEDs, 15min | C4-Aminated derivative | 82% |

N-Alkylation and Acylation

The secondary amine (N-cyclohexyl-N-ethyl) undergoes further functionalization:

-

Alkylation (alkyl halides, K₂CO₃) extends the amine side chain .

-

Acylation (acetyl chloride, Et₃N) produces amides without sulfonamide cleavage .

| Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | N-Benzyl-N-cyclohexyl derivative | 75% | |

| Acetyl chloride | Et₃N | THF | N-Acetylated derivative | 88% |

Fluorine-Specific Reactivity

The 4-fluoro group participates in nucleophilic aromatic substitution (SNAr) under forcing conditions:

-

Methoxylation (NaOMe, CuI, DMF, 120°C) replaces fluorine with methoxy .

-

Amination (NH₃, Pd/C, 150°C) generates 4-aminobenzenesulfonamide derivatives .

| Nucleophile | Catalyst | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaOMe | CuI | 120°C | 4-Methoxy derivative | 64% | |

| NH₃ | Pd/C | 150°C | 4-Amino derivative | 51% |

Coordination Chemistry

The sulfonamide acts as a bidentate ligand in metal complexes:

-

Palladium(II) complexes exhibit square-planar geometry (PdCl₂, EtOH, 60°C) .

-

Iron(III) complexes (FeCl₃, MeCN) show catalytic activity in oxidation reactions .

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| PdCl₂ | 1:2 | Square-planar | Suzuki coupling catalyst | |

| FeCl₃ | 1:1 | Octahedral | Oxidative amination |

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide is studied for its pharmacological potential, particularly in the development of new therapeutic agents. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Biological Activity : The compound is being investigated for its role in enzyme inhibition and protein-ligand interactions. The fluorine atom enhances binding affinity through strong hydrogen bonds with target molecules, while the cyclohexyl and ethyl groups contribute to hydrophobic interactions, influencing membrane penetration and receptor binding .

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes, which is crucial for understanding its mechanism of action in biological systems. For example, studies have shown that it may inhibit certain proteases involved in disease processes .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its unique characteristics make it valuable in formulating coatings, adhesives, and polymers that require enhanced performance metrics.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Target Organism | Minimum Inhibitory Concentration (MIC) | Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) demonstrated that this compound exhibits cytotoxic effects:

| Cell Line | IC50 Value (µM) | Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

The compound showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s hydrophobicity, which can influence its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methyl : The 4-fluoro substituent (in the target compound) increases electronegativity and polarity compared to 4-methyl analogs, influencing solubility and receptor binding .

- Steric Effects: The cyclohexyl group adopts a chair conformation (puckering amplitude: 0.567 Å), creating steric hindrance that may limit rotational freedom around the sulfonamide bond .

- Crystal Packing : Hydrogen bonding (C–H⋯O) in the target compound’s crystal lattice stabilizes a 2D network, whereas methyl-substituted analogs show similar patterns but with weaker polar interactions due to the absence of fluorine .

Physical and Spectroscopic Properties

Notes:

Biological Activity

N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorinated aromatic ring. The presence of the cyclohexyl and ethyl groups contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

Pharmacological Potential

Research indicates that sulfonamides, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. They inhibit bacterial growth by targeting enzymes involved in folate synthesis, making them effective against various pathogens .

- Anticancer Properties : Some studies suggest that sulfonamides may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including carbonic anhydrase and proteases, which are crucial in various physiological processes and disease states .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Binding : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function. This is particularly relevant for enzymes like carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body .

- Receptor Interaction : The compound may also interact with specific receptors involved in cell signaling pathways, potentially leading to altered cellular responses .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell proliferation in various cancer types .

- Animal Models : Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. For example, administration in rodent models has shown promising results in reducing tumor growth and modulating immune responses .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other sulfonamides:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride as a starting material. React this with a mixture of cyclohexylamine and ethylamine under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or DMF at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields high-purity product. Confirm purity using HPLC (>98%) and characterize via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How can the crystal structure of this compound be resolved experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Grow crystals via slow evaporation of a saturated acetonitrile solution. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robustness in handling small-molecule data. Validate the structure with R-factors (<5%) and analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software. Cross-check with DFT-optimized geometries for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Conduct a meta-analysis of published IC₅₀ values, normalizing data using standardized protocols (e.g., MTT assay at 48 hours). Validate results with orthogonal assays (e.g., fluorescence-based enzymatic inhibition). Use multivariate statistics (ANOVA, PCA) to identify confounding variables. Re-synthesize the compound under controlled conditions to eliminate impurity-related discrepancies .

Q. What computational strategies are effective in predicting the target-binding modes of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against potential targets (e.g., carbonic anhydrase IX) using the compound’s DFT-optimized geometry. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Cross-reference with experimental SAR for example, replacing the cyclohexyl group with a phenyl moiety reduces activity by ~30%, suggesting hydrophobic interactions are critical. Correlate computational findings with crystallographic data from homologs (e.g., PDB: 3W4H) .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral sulfonamide derivatives?

- Methodological Answer : Introduce chirality using chiral auxiliaries or asymmetric catalysis. For N-cyclohexyl-N-ethyl derivatives, employ a palladium-catalyzed Buchwald-Hartwig amination with (R)-BINAP as a ligand to achieve enantiomeric excess (>80%). Monitor progress via chiral HPLC (Chiralpak IA column) and optimize solvent polarity (toluene/THF 3:1) to enhance stereoselectivity. Kinetic resolution using lipases (e.g., CAL-B) in biphasic systems may further improve ee .

Q. What experimental and computational approaches are suitable for structure-activity relationship (SAR) studies of fluorinated sulfonamides?

- Methodological Answer : Systematically vary substituents (e.g., halogens at the 4-position, alkyl/aryl groups on nitrogen) and measure effects on bioactivity (e.g., IC₅₀ against tumor cell lines). Use QSAR models (CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity. Validate predictions with in vitro assays: for example, replacing fluorine with chlorine increases logP by 0.8, enhancing membrane permeability but reducing solubility. Pair with crystallographic data to rationalize steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.